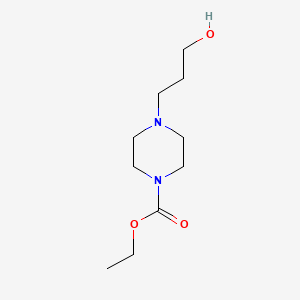

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate

Description

Historical Context and Discovery

The chemical compound this compound emerged within the broader historical context of piperazine derivative research and development. According to PubChem chemical database records, this specific compound was first catalogued on March 26, 2005, with the most recent structural and property updates occurring as recently as May 10, 2025. This timeline places the compound's formal recognition within the modern era of systematic chemical database development and high-throughput synthetic chemistry.

The compound's development occurred during a period of intense interest in piperazine-containing molecules, which have become among the most frequently utilized heterocycles in biologically active compounds. The historical significance of piperazine derivatives extends back several decades, with researchers recognizing their value for optimizing physicochemical properties of complex molecules and serving as versatile synthetic scaffolds. The specific hydroxypropyl substitution pattern found in this compound represents part of a systematic exploration of functionally diverse piperazine derivatives that began gaining momentum in the early 2000s.

The compound's inclusion in various chemical supplier catalogs and research databases reflects the broader trend toward creating comprehensive libraries of functionalized heterocycles for pharmaceutical and materials research applications. The assignment of National Service Center identifier NSC30475 indicates recognition by governmental research institutions, suggesting potential significance beyond academic synthetic chemistry.

Chemical Identity and Nomenclature

This compound possesses a clearly defined chemical identity established through multiple nomenclature systems and identifying codes. The compound's primary International Union of Pure and Applied Chemistry name is this compound, which systematically describes its structural components. Alternative nomenclature includes the formal chemical name 1-Piperazinecarboxylic acid, 4-(3-hydroxypropyl)-, ethyl ester, which emphasizes the carboxylic acid ester functionality.

The compound is definitively identified by Chemical Abstracts Service registry number 7483-27-4, which serves as its unique chemical identifier across international databases and commercial suppliers. Additional identifying codes include NSC30475 from the National Cancer Institute's chemical repository and DTXSID00283210 from the Distributed Structure-Searchable Toxicity database. The compound's molecular descriptor codes include InChI identifier InChI=1S/C10H20N2O3/c1-2-15-10(14)12-7-5-11(6-8-12)4-3-9-13/h13H,2-9H2,1H3 and InChIKey JNANLGAZMJOZBL-UHFFFAOYSA-N.

The Simplified Molecular Input Line Entry System representation CCOC(=O)N1CCN(CC1)CCCO provides a concise structural description that facilitates computational analysis and database searching. Various commercial suppliers utilize additional catalog-specific identifiers, such as SCHEMBL11392680 and MFCD13176500, which enable precise ordering and inventory management.

Structural Characteristics and Molecular Classification

This compound exhibits distinctive structural characteristics that define its chemical behavior and classification. The compound possesses molecular formula C₁₀H₂₀N₂O₃ with a molecular weight of 216.28 grams per mole. The molecular architecture centers on a six-membered piperazine ring containing two nitrogen atoms in the 1,4-positions, which serves as the structural backbone for further functionalization.

Table 1: Fundamental Molecular Properties

The structural framework features two primary functional substituents attached to the piperazine core. The first substituent consists of an ethyl carboxylate group (-COOC₂H₅) attached to one nitrogen atom, forming a carbamate linkage that provides chemical stability and influences solubility characteristics. The second substituent comprises a three-carbon hydroxypropyl chain (-CH₂CH₂CH₂OH) attached to the second nitrogen atom, introducing hydrophilic character through the terminal hydroxyl group.

The compound's three-dimensional conformational characteristics include multiple rotatable bonds that permit conformational flexibility, particularly around the propyl chain and the ethyl ester group. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen lone pairs oriented to minimize steric interactions. The hydroxyl group's position at the terminus of a three-carbon chain provides sufficient distance from the piperazine ring to minimize intramolecular interactions while maintaining accessibility for hydrogen bonding.

Table 2: Structural Classification Parameters

| Classification Category | Description | Significance |

|---|---|---|

| Ring System | Six-membered saturated diazine | Core heterocycle provides basic nitrogen centers |

| Functional Groups | Carbamate ester, primary alcohol | Determines reactivity and solubility properties |

| Substitution Pattern | 1,4-Disubstituted piperazine | Maximizes spatial separation of substituents |

| Molecular Topology | Acyclic substituents on cyclic core | Provides conformational flexibility |

Significance in Chemical Research

This compound holds substantial significance within contemporary chemical research due to its role as both a synthetic intermediate and a representative member of the pharmaceutically important piperazine family. The compound's commercial availability from multiple international suppliers, including those offering high-purity grades of 97-98%, demonstrates sustained research demand and practical utility.

The compound's research significance stems from its membership in the piperazine carboxylate class, which has emerged as a crucial category of synthetic building blocks in medicinal chemistry. Research published in peer-reviewed literature indicates that piperazine-containing compounds represent one of the most frequently employed heterocyclic motifs in drug discovery, with the moiety appearing in numerous Food and Drug Administration-approved medications developed between 2011 and 2023. The specific combination of hydroxypropyl and ethyl carboxylate functionalities in this compound provides synthetic chemists with multiple reactive sites for further molecular elaboration.

Table 3: Research Applications and Significance

| Application Area | Specific Role | Research Relevance |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecule synthesis | Provides multiple functionalization sites |

| Medicinal Chemistry | Intermediate in pharmaceutical development | Member of bioactive piperazine family |

| Chemical Biology | Tool compound for biological studies | Combines hydrophilic and lipophilic features |

| Materials Science | Precursor for functionalized polymers | Bifunctional reactivity enables crosslinking |

The compound's dual functionality, incorporating both ester and alcohol groups, enables participation in diverse chemical transformations including esterification, etherification, oxidation, and nucleophilic substitution reactions. This versatility makes it particularly valuable for synthetic route development and combinatorial chemistry approaches. Research institutions and pharmaceutical companies maintain stocks of this compound specifically for its utility in exploratory synthesis and structure-activity relationship studies.

Properties

IUPAC Name |

ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-2-15-10(14)12-7-5-11(6-8-12)4-3-9-13/h13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNANLGAZMJOZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283210 | |

| Record name | Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7483-27-4 | |

| Record name | NSC30475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate typically involves the reaction of piperazine with ethyl chloroformate and 3-chloropropanol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

- Piperazine is reacted with ethyl chloroformate to form ethyl piperazine-1-carboxylate.

- The intermediate is then reacted with 3-chloropropanol in the presence of a base to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylate Modifications

The ethyl carboxylate group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. In one protocol, potassium hydroxide in ethanol/water/toluene at reflux facilitated ester cleavage . This reaction is critical for further functionalization of the carboxylate moiety.

Key Reaction Conditions:

| Reactants | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| KOH, ethanol/water/toluene | Reflux (3 hours) | Deprotection of ethyl carboxylate | ~31%* |

*Yield reported for analogous piperazine carboxylate hydrolysis.

Amide Coupling Reactions

The piperazine nitrogen participates in amide bond formation. In a representative synthesis, the compound reacted with (S)-2-benzyloxycarbonylamino-3-tert-butoxycarbonylaminopropionic acid using 1-hydroxybenzotriazole (HOBT) and ethylcarbodiimide (EDC) in dichloromethane (DCM) . The crude product was used directly in subsequent steps without purification.

Reaction Protocol:

Oxidation of the Hydroxypropyl Side Chain

The 3-hydroxypropyl group can be oxidized to a ketone or carboxylic acid. While direct data on this compound is limited, analogous piperazine derivatives with hydroxyl groups undergo oxidation using RuCl₃-NaIO₄ systems . For example, oxidation of similar alcohols to ketones achieved yields of ~76% under optimized conditions .

Proposed Oxidation Pathway:

-

Hydroxyl → Ketone (via RuCl₃-NaIO₄)

-

Further oxidation to carboxylic acid (if applicable).

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group can be converted to a leaving group (e.g., bromide) for substitution reactions. A related protocol using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in DCM at 0°C converted hydroxyl to bromide with 78% yield . This method could be adapted for ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.

Halogenation Conditions:

| Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| CBr₄, PPh₃ | DCM | 0°C → RT | 78% |

Cyclization Reactions

The hydroxypropyl side chain enables intramolecular cyclization. In aza-Michael cyclizations, chiral phase-transfer catalysts (e.g., cinchona alkaloid analogs) facilitate ring closure with enantiomeric excess (e.g., 76% ee) . For example, similar compounds formed spirocyclic structures via base-catalyzed intramolecular condensation .

Cyclization Example:

-

Catalyst : Cinchona alkaloid analog

-

Base : Potassium phosphate

Reductive Amination and Alkylation

The piperazine ring’s secondary amine can undergo alkylation or reductive amination. In a Buchwald–Hartwig amination protocol, N-Boc-piperazine reacted with aldehydes under reductive conditions to form N-arylpiperazines . this compound could similarly participate in such reactions.

Reductive Amination Workflow:

Deprotection and Functional Group Interconversion

The compound serves as an intermediate in multi-step syntheses. For instance, deprotection of Cbz (carbobenzyloxy) groups via catalytic hydrogenolysis yielded free amines, as seen in spirocyclic pyrrolidine syntheses . This highlights its utility in modular drug discovery workflows.

Hydrogenolysis Conditions:

Scientific Research Applications

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmission and induce effects such as muscle relaxation and sedation .

Comparison with Similar Compounds

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

1-Ethylpiperazine: Lacks the hydroxypropyl group, making it less versatile in certain synthetic applications.

1-Methylpiperazine: Similar in structure but with different pharmacological properties.

1-Boc-piperazine: Contains a tert-butoxycarbonyl protecting group, commonly used in peptide synthesis.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.

Biological Activity

Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with a hydroxypropyl group and an ethyl ester. The synthesis typically involves the reaction of piperazine with ethyl chloroformate and 3-chloropropanol under basic conditions. The general synthetic route can be summarized as follows:

- Formation of Ethyl Piperazine-1-Carboxylate : Reaction of piperazine with ethyl chloroformate.

- Alkylation : The intermediate is reacted with 3-chloropropanol in the presence of a base (e.g., sodium hydroxide) to yield the final product.

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Study 1: Antimicrobial Screening

In a study investigating various piperazine derivatives, this compound was screened for antimicrobial properties against common pathogens. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antibiotic .

Case Study 2: Neuropharmacological Effects

A study exploring the neuropharmacological effects of piperazine derivatives found that compounds similar to this compound exhibited significant anxiolytic effects in animal models. This suggests its potential application in treating anxiety disorders .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(3-hydroxypropyl)piperazine-1-carboxylate?

The synthesis typically involves functionalizing a piperazine core with a 3-hydroxypropyl group and an ethyl carboxylate moiety. A widely used approach includes:

- Step 1 : Reacting piperazine with ethyl chloroformate to introduce the ethyl carboxylate group via nucleophilic substitution.

- Step 2 : Alkylation of the piperazine nitrogen using 3-chloropropanol or a protected hydroxypropyl derivative under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Deprotection (if necessary) to yield the free hydroxyl group.

Key optimization parameters include reaction temperature (often 60–80°C), solvent choice (e.g., DMF or acetonitrile), and stoichiometric control to minimize byproducts.

Q. How is the structure of this compound characterized?

Structural confirmation employs:

- NMR Spectroscopy : <sup>1</sup>H NMR (400 MHz) identifies proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, hydroxypropyl CH₂ at δ 3.6–4.0 ppm) .

- X-ray Diffraction : Single-crystal studies reveal molecular conformation (e.g., chair/boat conformations of piperazine rings, dihedral angles between aromatic groups) .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N content) .

Advanced Questions

Q. What challenges arise in the crystallization of this compound, and how can they be addressed?

Crystallization challenges include:

- Polymorphism : Multiple crystal forms may arise due to flexible hydroxypropyl and piperazine moieties. Slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) promotes uniform crystal growth .

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility but may trap solvent molecules. Recrystallization from ethanol/water mixtures improves purity.

- Temperature Control : Gradual cooling (1–2°C/min) reduces defects. X-ray data (e.g., space group P2₁/n, cell parameters a = 10.9 Å, b = 19.2 Å) confirm structural integrity .

Q. How do data inconsistencies in NMR spectra affect the structural elucidation of piperazine derivatives?

Common issues include:

- Dynamic Exchange : Piperazine rings may exhibit chair-chair flipping, causing peak broadening. Low-temperature NMR (e.g., –40°C) or deuterated DMSO can stabilize conformers .

- Impurity Signals : Residual solvents (e.g., DMF at δ 2.7–2.9 ppm) or unreacted intermediates require careful baseline correction. Multiplicity analysis (e.g., coupling constants J = 10–12 Hz for adjacent CH₂ groups) resolves overlapping peaks .

Q. How can molecular docking studies predict the bioactivity of this compound?

Methodology involves:

- Target Selection : Align with known piperazine targets (e.g., enzymes like PI3K/Akt/mTOR).

- Docking Software : Tools like AutoDock Vina assess binding affinities (e.g., binding energy < –7 kcal/mol suggests strong inhibition).

- Validation : Compare docking poses with crystallographic data (e.g., hydrogen bonding with active-site residues) .

Q. What strategies resolve conflicting computational and experimental data in piperazine derivative studies?

- Conformational Sampling : Use molecular dynamics (MD) simulations to explore flexible regions (e.g., hydroxypropyl rotation) over 50–100 ns trajectories.

- Hybrid Methods : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental IR or Raman spectra to validate vibrational modes.

- Statistical Analysis : Apply R-factor metrics to compare X-ray and computed electron density maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.